molecular formula C25H21ClFN5O B11253005 2-chloro-6-fluoro-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzamide

2-chloro-6-fluoro-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzamide

Cat. No.: B11253005
M. Wt: 461.9 g/mol
InChI Key: HDRPSMDMHICHDM-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzamide core substituted with chloro, fluoro, and pyrimidinyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

The synthesis of 2-chloro-6-fluoro-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance. The process generally involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Chemical Reactions Analysis

2-chloro-6-fluoro-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzamide can undergo various chemical reactions, including:

Scientific Research Applications

2-chloro-6-fluoro-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its ability to interact with specific proteins and enzymes.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 2-chloro-6-fluoro-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzamide include other benzamide derivatives and pyrimidinyl-substituted compounds. These compounds share structural similarities but may differ in their specific substituents, leading to variations in their chemical properties and reactivity. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C25H21ClFN5O

Molecular Weight

461.9 g/mol

IUPAC Name

2-chloro-6-fluoro-N-[4-[[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]amino]phenyl]benzamide

InChI

InChI=1S/C25H21ClFN5O/c1-15-6-8-17(9-7-15)29-22-14-16(2)28-25(32-22)31-19-12-10-18(11-13-19)30-24(33)23-20(26)4-3-5-21(23)27/h3-14H,1-2H3,(H,30,33)(H2,28,29,31,32)

InChI Key

HDRPSMDMHICHDM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)NC3=CC=C(C=C3)NC(=O)C4=C(C=CC=C4Cl)F

Origin of Product

United States

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